molecular formula C18H15F2NO2S B2829725 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421505-03-4

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2829725
CAS RN: 1421505-03-4
M. Wt: 347.38
InChI Key: QGABWMYGCCJJAE-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as DTB, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of related heterocyclic compounds, such as 5,6‐dihydrothieno(and furo)pyrimidines, demonstrates the reactivity and versatility of furan and thiophene derivatives in forming bioactive molecules (Maruoka, Yamagata, & Yamazaki, 2001). These reactions highlight the potential of furan and thiophene as building blocks in synthesizing complex molecules, possibly including compounds like "3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide."
  • Studies on catalyzed reactions involving furan derivatives, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, show the potential for creating complex heterocyclic structures (Reddy et al., 2012). These findings could suggest applications in catalysis or as intermediates in organic synthesis for compounds like "3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide."
  • Research on the electropolymerization of thiophene-based monomers for electrochromic conducting polymers (Sotzing, Reynolds, & Steel, 1996) provides insights into the potential use of thiophene derivatives in electronic and optoelectronic devices. This suggests that "3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" might also find applications in material science, particularly in the development of novel polymeric materials with specific electronic properties.

Pharmaceutical and Biological Research

  • The study of N-acylated furazan derivatives for antiplasmodial activities (Hermann et al., 2021) highlights the potential of acylated heterocycles in medicinal chemistry. While not directly related, this suggests that compounds like "3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" could be explored for biological or pharmaceutical applications, given the relevance of their structural motifs in bioactive molecules.

properties

IUPAC Name

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABWMYGCCJJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

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